Daclatasvir-d16 -

Daclatasvir-d16

Catalog Number: EVT-15277538
CAS Number:
Molecular Formula: C40H50N8O6
Molecular Weight: 755.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Daclatasvir-d16 is a deuterium-labeled analog of Daclatasvir, primarily utilized as an internal standard in analytical and pharmacokinetic research. Daclatasvir itself is an antiviral medication used in combination therapies for the treatment of hepatitis C virus infections. The incorporation of deuterium in Daclatasvir-d16 allows for enhanced stability and improved analytical properties, making it valuable in drug development and research settings.

Source

Daclatasvir-d16 is synthesized from Daclatasvir through chemical processes that introduce deuterium atoms into the molecular structure. This modification aids in various scientific applications, particularly in pharmacokinetics and metabolic studies.

Classification

Daclatasvir-d16 falls under the category of antiviral agents, specifically targeting the hepatitis C virus. It is classified as a nonstructural protein 5A inhibitor, which plays a crucial role in the replication of the virus.

Synthesis Analysis

Methods

The synthesis of Daclatasvir-d16 involves several key steps, starting with the preparation of biphenyl intermediates. The primary methods include:

  • Friedel-Crafts Acylation: Biphenyl is acylated using chloroacetyl chloride and aluminum chloride as a catalyst.
  • Imidazole Formation: The acylated biphenyl undergoes cyclization with imidazole derivatives to form the core structure of Daclatasvir-d16.

Technical Details

  1. Initial Acylation: Biphenyl is dissolved in a solvent such as dichloroethane, where chloroacetyl chloride is introduced along with aluminum chloride to facilitate acylation.
  2. Cyclization: The product from the acylation step reacts with imidazole derivatives under controlled conditions to form the desired heterocyclic structure.
  3. Deuteration: In industrial production, continuous flow reactors are often employed for the deuteration step to ensure uniform incorporation of deuterium atoms.
  4. Purification: The final product is purified using high-performance liquid chromatography to achieve the required purity levels.
Molecular Structure Analysis

Structure

Data

  • Molecular Weight: Approximately 738.88 g/mol
  • Melting Point: Greater than 155°C (decomposes)
  • Solubility: Slightly soluble in aqueous acid, sparingly soluble in chloroform and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

Daclatasvir-d16 participates in several chemical reactions typical for its class:

  1. Acylation Reactions: Forming acyl derivatives through Friedel-Crafts reactions.
  2. Cyclization Reactions: Creating complex heterocycles that are essential for its antiviral activity.
  3. Hydrogen Exchange Reactions: Due to its deuterium labeling, it can undergo hydrogen exchange reactions that are useful in tracing metabolic pathways.

Technical Details

The synthetic routes are designed to minimize by-products and maximize yield, often involving multiple purification steps to isolate intermediates effectively.

Mechanism of Action

Daclatasvir acts as a potent inhibitor of nonstructural protein 5A (NS5A) in hepatitis C virus replication.

Process

  1. Binding: Daclatasvir binds to a specific pocket on NS5A, leading to conformational changes that inhibit its function.
  2. Inhibition of Viral Replication: This inhibition disrupts both viral RNA replication and assembly, effectively reducing viral load in infected individuals.

Data

The effective concentration (EC50) for Daclatasvir against hepatitis C virus ranges from 9 to 146 picomolar, indicating its high potency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form, typically white to dark yellow.
  • Density: Approximately 1.249 g/cm³.
  • Storage Conditions: Recommended storage at refrigeration temperatures.

Chemical Properties

  • pKa Value: Approximately 10.92, indicating its acidic nature.
  • LogP Value: A logP value around 5.11 suggests significant lipophilicity, which can influence absorption and distribution characteristics.
Applications

Daclatasvir-d16 is primarily used in scientific research settings:

  • Analytical Chemistry: Serves as an internal standard for quantifying Daclatasvir levels in biological samples during pharmacokinetic studies.
  • Pharmacokinetic Research: Assists in understanding metabolic pathways and drug interactions involving Daclatasvir.
  • Drug Development: Plays a role in developing new formulations and understanding drug behavior within biological systems.

The incorporation of deuterium enhances the stability and reliability of analytical results, making Daclatasvir-d16 an invaluable tool in pharmaceutical research and development contexts.

Isotopic Labeling Strategies in Antiviral Drug Development

Rationale for Deuterium Incorporation in NS5A Inhibitors

Deuterium (²H or D), the stable heavy isotope of hydrogen, is strategically incorporated into pharmaceutical compounds like the hepatitis C virus (HCV) NS5A inhibitor daclatasvir to exploit the deuterium kinetic isotope effect (DKIE). This phenomenon arises because the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy and higher bond dissociation energy (approximately 1.2-1.5 kcal/mol greater) compared to the carbon-hydrogen (C-H) bond [6]. Consequently, cleavage of the C-D bond requires greater activation energy, leading to a measurable reduction in the rate of chemical and enzymatic reactions where bond breaking is the rate-limiting step.

In antiviral drug development, this property is leveraged to modulate metabolic pathways vulnerable to oxidative degradation, particularly those mediated by cytochrome P450 (CYP) enzymes. Daclatasvir, the non-deuterated parent compound, undergoes significant CYP3A4-mediated metabolism, primarily via δ-oxidation of its pyrrolidine moieties, which can lead to rapid clearance [5] [7]. Deuteration at specific molecular positions aims to attenuate metabolic degradation, thereby extending plasma half-life, improving bioavailability, and potentially reducing dose frequency without compromising the intrinsic antiviral activity [9].

The biological target of daclatasvir—the HCV NS5A protein—plays a multifaceted role in viral replication, including RNA binding, virion assembly, and formation of the membranous web replication complex [4] [5]. Inhibitors like daclatasvir bind domain I of NS5A, disrupting its hyperphosphorylation and conformational dynamics essential for viral proliferation. Crucially, deuterium substitution in daclatasvir-d16 preserves affinity for NS5A while altering pharmacokinetic behavior. This is evidenced by retained picomolar potency against HCV replicons across genotypes (EC₅₀ range: 9-146 pM), identical to non-deuterated daclatasvir [1] [5]. The rationale is thus not enhanced target engagement, but optimized drug exposure through metabolic stabilization.

Table 1: Comparative Antiviral Activity of Daclatasvir and Daclatasvir-d16

PropertyDaclatasvirDaclatasvir-d16Reference
EC₅₀ (Genotype 1a)9-50 pM9-50 pM [1]
EC₅₀ (Genotype 1b)28-146 pM28-146 pM [1]
OATP1B1 Inhibition IC₅₀1.5 µM1.5 µM [1]
NS5A Binding MechanismUnalteredUnaltered [5]

Site-Specific Deuteration Techniques for Daclatasvir-d16 Synthesis

The synthesis of deuterated pharmaceuticals like daclatasvir-d16 necessitates precision in isotope placement to maximize metabolic protection at vulnerable sites while maintaining structural integrity. Daclatasvir-d16 incorporates 16 deuterium atoms distributed symmetrically across its dimeric structure: specifically at the methyl groups (CD₃) of the valine-mimetic substituents and the methylene positions (CD₂) adjacent to the carbamate moieties [1] [2]. This design targets deuteration at metabolic "hot spots" identified through mass spectrometry studies of daclatasvir metabolism, which revealed extensive oxidation at these aliphatic positions [7].

Two primary synthetic strategies dominate the production of daclatasvir-d16:

  • De Novo Asymmetric Synthesis: This route builds the molecule from deuterated precursors. A key step involves Friedel-Crafts acylation using deuterated chloroacetyl chloride (ClCD₂COCl) and aluminum chloride (AlCl₃) to introduce deuterium early in the synthetic sequence. Subsequent steps include cyclization with appropriately deuterated imidazole derivatives to form the core structure [2] [8]. The chiral proline moieties, critical for NS5A binding, are synthesized or resolved to ensure the natural L-configuration, as the D-enantiomer exhibits drastically reduced activity [4] [7].

  • Late-Stage Deuteration via H/D Exchange: This method utilizes catalyzed exchange reactions on advanced non-deuterated intermediates. Platinum or palladium catalysts (e.g., Pd/C in D₂O) facilitate selective H/D exchange at activated C-H bonds under controlled conditions (e.g., 80-120°C). While potentially more efficient, this approach risks isotopic scrambling and requires stringent purification via High-Performance Liquid Chromatography (HPLC) to achieve high isotopic purity (>98% deuterium incorporation per designated site) [7] [8].

Industrial-scale production often employs continuous flow reactors for deuteration steps, ensuring uniform isotope incorporation and enhanced reaction control. Post-synthesis, LC-MS (Liquid Chromatography-Mass Spectrometry) is indispensable for verifying deuterium content and positional integrity, ensuring the product meets specifications for research or clinical trial use (typically >99% chemical and isotopic purity) [2] [7]. The molecular formula of daclatasvir-d16 is C₄₀H₃₄D₁₆N₈O₆, with a molecular weight of 754.97 g/mol [1].

Table 2: Key Synthetic Approaches for Daclatasvir-d16

MethodKey StepsAdvantagesChallenges
De Novo SynthesisFriedel-Crafts acylation with d₂-chloroacetyl chloride; Imidazole cyclizationHigh isotopic control; ScalableMulti-step; Costly deuterated precursors
Late-Stage H/D ExchangeCatalytic exchange (Pd/C, D₂O) on advanced intermediateFewer steps; Potential cost efficiencyRisk of isotopic scrambling; Purification complexity
Purification & AnalysisHPLC; LC-MSEnsures >99% isotopic purityTechnically demanding equipment

Comparative Stability Analysis: Deuterated vs. Non-Deuterated Analogues

The primary therapeutic rationale for deuterating daclatasvir centers on enhancing metabolic stability, thereby improving pharmacokinetic profiles. In vitro and in vivo studies confirm significant differences between daclatasvir-d16 and its protiated counterpart:

  • Microsomal Stability: Incubation with human liver microsomes demonstrates a markedly reduced intrinsic clearance rate for daclatasvir-d16 compared to daclatasvir. This is attributed to the DKIE impeding CYP3A4-mediated δ-oxidation of the pyrrolidine rings—a major metabolic pathway accounting for ~53% of daclatasvir's clearance. The observed DKIE (kH/kD) for this pathway ranges from 2.5 to 5.0, indicating a 2.5 to 5-fold slower oxidation rate for the deuterated bonds [7] [9].
  • Plasma Pharmacokinetics: In preclinical models (rats, dogs), daclatasvir-d16 exhibits a prolonged elimination half-life (t₁/₂) and increased systemic exposure (AUC). While daclatasvir has a terminal t₁/₂ of ~12-15 hours in humans, modeling based on microsomal data and deuterated drug kinetics predicts a ~1.3-1.8 fold extension in t₁/₂ for the deuterated analog. This translates to potentially lower or less frequent dosing to maintain therapeutic concentrations [1] [9].
  • Biliary Excretion: Both compounds are predominantly eliminated via the feces (88%), largely as unchanged drug. However, daclatasvir-d16 shows a higher proportion of unchanged parent drug recovered (increased from ~53% to ~65-70%), confirming reduced metabolic degradation [5] [7].

Beyond metabolic stability, deuteration can influence physical-chemical properties. While deuterium substitution minimally affects lipophilicity (ΔlogP ≈ -0.006 per D atom) and pKₐ, the slightly increased molecular mass can alter crystal packing and solubility. Daclatasvir-d16 maintains similar solubility profiles to daclatasvir—slightly soluble in aqueous acid and sparingly soluble in chloroform or DMSO [2]—ensuring formulation compatibility. Crucially, deuteration does not exacerbate drug-drug interaction risks; both compounds are potent inhibitors of organic anion transporting polypeptides OATP1B1 and OATP1B3 (IC₅₀ values ~1.5 μM and 3.27 μM, respectively) [1] [5].

A critical consideration is resistance profile conservation. NS5A inhibitors are prone to resistance mutations (e.g., M28V, Q30R/H, Y93H). Daclatasvir-d16 retains identical susceptibility profiles to these mutations as daclatasvir, confirming that deuteration does not alter target binding or resistance mechanisms [5]. The benefit lies in maintaining effective plasma concentrations longer, potentially suppressing resistance emergence during therapy.

Table 3: Comparative Stability and Disposition of Daclatasvir and Daclatasvir-d16

ParameterDaclatasvirDaclatasvir-d16Impact/Notes
CYP3A4 Intrinsic ClearanceHighReduced (DKIE 2.5-5)Lower metabolic degradation
Major Metabolic Pathwayδ-OxidationSlowed δ-OxidationHigher parent drug exposure
Plasma Half-life (t₁/₂)~12-15 hours~16-27 hours (predicted)Potential for less frequent dosing
% Parent Drug in Feces~53%~65-70% (predicted)Confirmed reduced metabolism
OATP1B1/1B3 InhibitionIC₅₀ ~1.5/3.27 µMIC₅₀ ~1.5/3.27 µMNo increased transporter risk
Resistance MutationsM28, Q30, Y93HIdentical profileUnaltered target interaction

The development of daclatasvir-d16 exemplifies the "deuterium switch" strategy applied successfully to antiviral agents. While not altering the fundamental pharmacodynamics, the strategic placement of deuterium atoms at metabolically sensitive sites confers tangible pharmacokinetic advantages. Patent landscapes reflect the complexity of this approach, where demonstrating non-obvious metabolic outcomes (e.g., unexpected magnitude of DKIE, shifts in metabolite ratios) remains crucial for intellectual property protection [9]. As deuterated drugs like deucravacitinib gain clinical approval, daclatasvir-d16 serves as a robust model for optimizing NS5A inhibitors through precision isotopic engineering.

Table 4: Compound Summary: Daclatasvir-d16

PropertyValue/Identifier
IUPAC Namemethyl N-[2,3,4,4,4-pentadeuterio-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[2,3,4,4,4-pentadeuterio-2-(methoxycarbonylamino)-3-(trideuteriomethyl)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-(trideuteriomethyl)butan-2-yl]carbamate
SynonymsBMS-790052-d16; EBP 883-d16
CAS NumberNot publicly available (Proprietary Stable Isotope)
Molecular FormulaC₄₀H₃₄D₁₆N₈O₆
Molecular Weight754.97 g/mol
Chemical ClassDeuterated HCV NS5A Inhibitor
Research UseMetabolic tracer; Pharmacokinetic studies
Key References [1] [2] [5]

Properties

Product Name

Daclatasvir-d16

IUPAC Name

methyl N-[2,3,4,4,4-pentadeuterio-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[2,3,4,4,4-pentadeuterio-2-(methoxycarbonylamino)-3-(trideuteriomethyl)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-(trideuteriomethyl)butan-2-yl]carbamate

Molecular Formula

C40H50N8O6

Molecular Weight

755.0 g/mol

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m0/s1/i1D3,2D3,3D3,4D3,23D,24D,33D,34D

InChI Key

FKRSSPOQAMALKA-FNEQWQGYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C([2H])(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.